molecular formula C7H11N3 B13495967 N,2,6-Trimethylpyrimidin-4-amine CAS No. 5177-04-8

N,2,6-Trimethylpyrimidin-4-amine

Cat. No.: B13495967
CAS No.: 5177-04-8
M. Wt: 137.18 g/mol
InChI Key: HJDKVRSWZYIPOY-UHFFFAOYSA-N
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Description

N,2,6-Trimethylpyrimidin-4-amine (CAS 5177-09-3) is a high-purity pyrimidine derivative supplied for advanced research and development applications. With a molecular formula of C8H13N3 and a molecular weight of 151.21 g/mol, this compound is a valuable building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors . Research into structurally similar methylated aminopyrimidine compounds has demonstrated significant potential in drug discovery, especially as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma (HCC) . These derivatives function by inhibiting kinase activity, which can block cancer cell proliferation. The specific methyl group substitutions on the pyrimidine ring are critical for conferring selectivity and influencing the compound's binding conformation to therapeutic targets . This makes this compound a crucial intermediate for researchers designing and developing novel anti-cancer agents and exploring new mechanisms of action in biological systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

5177-04-8

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N,2,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3/c1-5-4-7(8-3)10-6(2)9-5/h4H,1-3H3,(H,8,9,10)

InChI Key

HJDKVRSWZYIPOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Cyclization and Methylation Route

A prominent approach involves synthesizing a 4-amino-substituted pyrimidine intermediate followed by selective methylation at the nitrogen and carbon positions.

Cyclization Step
  • Starting materials: Cyanoacetate derivatives (methyl or ethyl cyanoacetate) and urea.
  • Conditions: Sodium metal is dissolved in anhydrous methanol or ethanol to generate a reactive medium.
  • Reaction: Cyanoacetate is added dropwise, followed by urea, and the mixture is refluxed at 65–80 °C for 3–4 hours.
  • Outcome: Formation of 4-amino-2,6-dihydroxypyrimidine (4-amino-2,6(1H,3H)-pyrimidinedione).
  • Workup: Neutralization to pH 7.0–7.5, filtration, and drying.
Methylation Step
  • Reagents: The pyrimidinedione intermediate is treated with a solid alkali (sodium hydroxide or potassium hydroxide), a phase transfer catalyst such as tetrabutylammonium bromide, and a methylating agent (dimethyl sulfate or dimethyl carbonate).
  • Solvents: Toluene, N,N-dimethylformamide, or pyridine.
  • Conditions: Heat preservation at 60–80 °C for 8–10 hours.
  • Result: Selective methylation at the 2 and 6 positions on the pyrimidine ring and the nitrogen atom, yielding N,2,6-trimethylpyrimidin-4-amine.
  • Isolation: Filtration and distillation to dryness.

This method is advantageous due to its relatively mild conditions, avoidance of toxic chlorinating agents, and reduced environmental impact compared to traditional chlorination/ammoniation routes.

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Cyclization Sodium metal, methanol/ethanol, cyanoacetate, urea 65–80 3–4 pH adjusted to neutral after reaction
Methylation NaOH/KOH, tetrabutylammonium bromide, dimethyl sulfate 60–80 8–10 Solvent: toluene or DMF or pyridine

Table 1: Summary of Cyclization and Methylation Route Conditions

Mannich Reaction-Based Synthesis

Another synthetic strategy involves the Mannich reaction, where 2,4,6-triaminopyrimidine reacts with formaldehyde and appropriate amines to introduce substituents at the 2 and 6 positions.

  • Substrate: 2,4,6-Triaminopyrimidine.
  • Reagents: Formalin (formaldehyde source), paraformaldehyde, or trioxymethyl ethane.
  • Amines: Benzylamines or alkylamines are used to form Schiff bases with formaldehyde, which then react with the pyrimidine.
  • Conditions: Variations in solvent (water, ethanol), temperature (0–80 °C), pH (acidic to neutral), and molar ratios affect yields.
  • Challenges: Aryl and aryl-substituted amines often yield poor results due to instability of intermediates.
  • Advantages: Potential for one-step synthesis of substituted pyrimidines.
  • Limitations: Requires careful optimization of reaction parameters to avoid low yields or side-products.
Parameter Range/Options Effect on Reaction
Temperature 0–80 °C Higher temps can increase rate but risk side reactions
Solvent Water, aqueous ethanol, absolute ethanol Solvent polarity affects solubility and reaction kinetics
pH ~4 (acidic) to neutral Influences Schiff base formation and stability
Molar Ratios 1:1:1 to 1:2:2 (pyrimidine:amine:formaldehyde) Affects conversion and selectivity

Table 2: Key Parameters in Mannich Reaction Synthesis

Direct N-Methylation Techniques

Selective methylation of amino groups on pyrimidines can be achieved using:

  • Methyl iodide or dimethyl sulfate as methylating agents.
  • Base catalysts: Strong bases like sodium hydride or guanidinium bases (e.g., 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) facilitate deprotonation.
  • Protection strategies: Sulfonamide protection (e.g., o-nitrobenzenesulfonamide) can be used to direct methylation selectively.
  • Reactions: Mitsunobu conditions or reductive amination (Leuckart reaction) with formic acid and formalin can also be employed for N-methylation.
  • Advantages: High selectivity and yields with appropriate protection and catalysts.
  • Challenges: Avoiding over-methylation or side reactions requires precise control.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Environmental Impact Scale-up Potential
Cyclization + Methylation Mild conditions, fewer toxic reagents, green Multiple steps, longer reaction times Low (avoids phosphorus oxychloride) High
Mannich Reaction Potential one-step synthesis Variable yields, sensitive to amine type Moderate (depends on solvents) Moderate
Direct N-Methylation High selectivity, versatile Requires protection/deprotection steps Variable (depends on reagents) Moderate

Summary and Recommendations

  • The cyclization followed by methylation method is currently the most practical and environmentally friendly route for preparing this compound, offering good yields and operational simplicity.
  • The Mannich reaction approach provides a useful alternative for rapid synthesis but requires careful optimization and is less robust with certain amines.
  • Selective N-methylation techniques are valuable tools in modifying pyrimidine derivatives and can be integrated into multi-step syntheses.
  • Industrial production benefits from methods that avoid hazardous reagents like phosphorus oxychloride and minimize waste, as demonstrated by the cyclization-methylation route.

Chemical Reactions Analysis

Types of Reactions: N,2,6-Trimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Condensation: Acid catalysts like hydrochloric acid or sulfuric acid.

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines.

    Oxidation: Alcohols or ketones.

    Reduction: Reduced pyrimidine derivatives.

    Condensation: Schiff bases.

Mechanism of Action

The mechanism of action of N,2,6-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Crimidine (2-Chloro-N,N,6-Trimethylpyrimidin-4-amine)

Crimidine, a structurally related pyrimidine derivative, substitutes one methyl group (at the 2-position) with chlorine, resulting in the formula C₈H₁₁ClN₃. This minor structural alteration significantly impacts its application: crimidine is a rodenticide and pesticide, regulated under strict import/export protocols for agrochemicals . Unlike N,2,6-trimethylpyrimidin-4-amine, crimidine’s chlorine atom enhances electrophilicity, likely increasing its toxicity and pesticidal efficacy. Regulatory data indicate crimidine is subject to a 6.5% Most Favored Nation (MFN) tariff and requires pesticide registration certificates for trade .

N-Aryl-2,6-Dimethylfuro[2,3-d]pyrimidin-4-amines

Compounds such as N-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines (e.g., derivatives 2–7, 11, and 12) feature aryl substituents instead of methyl groups at the N-position. For example, aryl groups like 3,4,5-trimethoxyphenyl introduce additional hydrogen-bonding and hydrophobic interactions, which are critical in anticancer drug design .

Data Comparison

Property This compound Crimidine (2-Chloro-N,N,6-Trimethylpyrimidin-4-amine) N-Aryl Derivatives (e.g., Compound 4)
Molecular Formula C₈H₁₃N₃ (base structure) C₈H₁₁ClN₃ C₁₈H₂₁N₃O₄
Substituents N-, 2-, 6-methyl N-, 6-methyl; 2-chloro N-aryl; 2,6-methyl; fused furan ring
Melting Point 176.5–178.1 °C (derivative) Not reported 176.5–178.1 °C
Applications Medicinal chemistry research Pesticide/rodenticide Anticancer/biological research
Regulatory Status Research compound Requires pesticide registration Experimental use

Research Findings

  • Bioactivity : this compound derivatives exhibit conformationally restricted structures that enhance target selectivity in biological assays. The methyl groups stabilize the pyrimidine ring, favoring interactions with hydrophobic enzyme pockets .
  • Toxicity : Crimidine’s chlorine atom increases its electrophilic reactivity, correlating with acute neurotoxicity in rodents. In contrast, methyl-substituted analogs show lower acute toxicity, making them safer for therapeutic exploration .
  • Synthetic Flexibility: N-Aryl derivatives demonstrate the adaptability of the pyrimidine scaffold.

Q & A

Basic: What synthetic methodologies are effective for preparing N,2,6-Trimethylpyrimidin-4-amine derivatives?

Answer:
A general procedure involves nucleophilic substitution reactions at the pyrimidine C4 position. For example, reacting 2,6-dimethylfuro[2,3-d]pyrimidin-4-amine intermediates with aryl/alkyl halides in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) for 6–24 hours yields derivatives with 50–80% efficiency. Purification via column chromatography (EtOAC/hexane gradients) and recrystallization ensures high purity . Key parameters include steric hindrance from substituents and solvent polarity, which influence reaction kinetics and regioselectivity.

Basic: How can spectroscopic techniques validate the structural integrity of this compound analogs?

Answer:

  • 1H NMR : Methyl groups at pyrimidine C2/C6 positions appear as singlets at δ 2.10–2.50 ppm. The C4 amine proton (if unsubstituted) shows a broad singlet at δ 9.50–9.60 ppm, while N-methyl groups resonate at δ 3.38–3.47 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+) align with calculated molecular weights (e.g., m/z 256 for C12H14N4).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.4% .

Advanced: How do crystallographic refinement tools like SHELX resolve ambiguities in structural data for pyrimidine derivatives?

Answer:
SHELXL refines high-resolution X-ray diffraction data by optimizing atomic displacement parameters and resolving twinning or disorder in crystal lattices. For This compound analogs, hydrogen bonding networks (e.g., N–H···O interactions) can be modeled using Fourier difference maps. Robust refinement requires iterative cycles to minimize R1 values (<0.05) and validate thermal ellipsoid orientations .

Advanced: What strategies address contradictions in biological activity data for this compound derivatives?

Answer:

  • Dose-Response Analysis : Confirm IC50 values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to differentiate target-specific effects from off-target interactions.
  • Structural Analog Comparison : Compare activity trends across derivatives with systematic substituent variations (e.g., electron-withdrawing vs. donating groups at aryl positions) to identify pharmacophoric requirements .
  • Statistical Validation : Use ANOVA or Tukey’s HSD test to assess significance of observed differences in biological replicates .

Advanced: How can computational docking elucidate the binding mode of this compound derivatives to biological targets?

Answer:

  • Target Preparation : Retrieve protein structures (e.g., kinases) from the PDB and prepare them (protonation, energy minimization) using tools like AutoDockTools.
  • Ligand Docking : Perform rigid/flexible docking (e.g., with AutoDock Vina) to rank binding poses by affinity scores. Focus on key interactions (e.g., hydrogen bonds with catalytic lysine residues, hydrophobic contacts with ATP-binding pockets) .
  • MD Simulations : Validate stability of top poses via 100-ns molecular dynamics simulations (e.g., GROMACS) to assess RMSD fluctuations and binding free energies .

Advanced: How do substituent modifications at the pyrimidine C4 position influence physicochemical properties?

Answer:

  • Lipophilicity : Introducing aryl groups (e.g., 4-propoxyphenyl) increases logP by 1.5–2.0 units compared to alkyl substituents, as measured by reversed-phase HPLC .
  • Solubility : Hydrochloride salt formation (e.g., N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine HCl) improves aqueous solubility by >10-fold via ionic interactions .
  • Bioavailability : Methylation at the N4 position reduces metabolic clearance (CYP3A4 susceptibility) compared to primary amines, as shown in microsomal stability assays .

Basic: What chromatographic systems are optimal for purity assessment of this compound derivatives?

Answer:

  • TLC : Use silica gel plates with EtOAc/hexane (1:3 to 3:1) gradients; target compounds typically exhibit Rf values of 0.10–0.30 under UV254 .
  • HPLC : C18 columns with acetonitrile/water (70:30) mobile phases at 1.0 mL/min flow rate provide baseline separation of analogs (retention times: 8–12 minutes) .

Advanced: How can NMR-based conformational analysis resolve steric effects in substituted pyrimidines?

Answer:

  • NOESY : Detect through-space interactions between methyl groups (C2/C6) and adjacent protons to confirm restricted rotation or planar conformations.
  • Variable-Temperature NMR : Observe coalescence of split signals (e.g., diastereotopic protons) to estimate rotational barriers (ΔG‡ ~10–15 kcal/mol) in hindered derivatives .

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